Biocatalytic vs. Chemical Asymmetric Reduction: The Enantiomeric Purity Frontier
Biocatalytic methods consistently demonstrate superior stereoselectivity compared to chemical asymmetric catalysis. Using Galactomyces candidus GZ1, a biocatalytic reduction of acetophenone yielded (R)-1-phenylethanol with an enantiomeric excess (ee) of >99.9% at 99% conversion [1]. In contrast, an advanced iron-based asymmetric transfer hydrogenation catalyst achieved a maximum ee of 98% (R) [2]. This quantitative difference, particularly achieving >99.9% ee, is critical for applications where trace amounts of the wrong enantiomer can derail a synthetic pathway or compromise drug efficacy.
| Evidence Dimension | Enantiomeric Excess (ee) of (R)-1-Phenylethanol |
|---|---|
| Target Compound Data | >99.9% ee |
| Comparator Or Baseline | Iron(II) PNNP' catalyst system: 98% ee |
| Quantified Difference | Difference of >1.9 percentage points in ee, approaching absolute optical purity. |
| Conditions | Biocatalyst: Galactomyces candidus GZ1; Substrate: 1.875 g/L acetophenone in DMSO; Reaction time: 48h. vs. Fe catalyst with R'=Cy; Substrate: Acetophenone in isopropanol. |
Why This Matters
Near-absolute optical purity (>99.9% ee) eliminates the need for subsequent, costly chiral purification steps and minimizes impurities in downstream pharmaceutical syntheses.
- [1] Decarlini, M.F., et al. (2017). Fungi isolated from food samples for an efficient stereoselective production of phenylethanols. Biocatalysis and Agricultural Biotechnology, 12, pp. 1-8. DOI: 10.1016/j.bcab.2017.08.009. View Source
- [2] Demmans, K.Z., et al. (2017). Asymmetric Transfer Hydrogenation of Ketones Using New Iron(II) (P‐NH‐N‐P′) Catalysts: Changing the Steric and Electronic Properties at Phosphorus P′. Israel Journal of Chemistry, 57(7-8), pp. 680-688. DOI: 10.1002/ijch.201600116. View Source
